molecular formula C16H15NO3 B2560904 N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide CAS No. 2034280-46-9

N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide

Cat. No.: B2560904
CAS No.: 2034280-46-9
M. Wt: 269.3
InChI Key: FJPCVLRJDCZPMV-UHFFFAOYSA-N
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Description

N-[3-(1-Benzofuran-2-yl)propyl]furan-2-carboxamide (CAS 877288-24-9) is a chemical compound for research and experimental applications, supplied for use in laboratory settings only. This product is not for diagnostic, therapeutic, or personal use. With a molecular formula of C15H15N3O2 and a molecular weight of 269.30 g/mol, this benzofuran and furan carboxamide derivative is of significant interest in medicinal chemistry and neuroscience research . Structurally, it features a benzofuran moiety linked via a propyl chain to a furan-2-carboxamide group. This core structure is shared by a class of compounds investigated for their interaction with central nervous system (CNS) targets . Related benzofuran-2-carboxamide compounds have been synthesized and identified as selective ligands for sigma receptors, particularly the sigma-1 subtype, which is an endoplasmic reticulum protein implicated in modulating neurotransmitter systems . Such ligands are valuable tools for researching neurodegenerative disorders, neuropathic pain, depression, and the mechanisms of cocaine addiction . Furthermore, structurally analogous benzofuran derivatives have demonstrated considerable neuroprotective and antioxidant effects in experimental models, showing protection against NMDA-induced excitotoxicity and scavenging reactive oxygen species . Researchers can utilize this compound as a building block or reference standard in the development of novel pharmacologically active agents.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-16(15-8-4-10-19-15)17-9-3-6-13-11-12-5-1-2-7-14(12)20-13/h1-2,4-5,7-8,10-11H,3,6,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPCVLRJDCZPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Propyl Chain Introduction: The benzofuran derivative is then reacted with a propyl halide (such as propyl bromide) in the presence of a base (e.g., potassium carbonate) to introduce the propyl chain.

    Amidation Reaction: The final step involves the reaction of the propyl-substituted benzofuran with furan-2-carboxylic acid chloride in the presence of a base (e.g., triethylamine) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The benzofuran and furan rings can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Anticancer Properties

Benzofuran derivatives, including N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide, have shown promising anticancer activity. Research indicates that modifications in the benzofuran structure can lead to enhanced cytotoxic effects against various cancer cell lines. For instance, studies have highlighted that specific substitutions on the benzofuran moiety can significantly improve the antiproliferative properties of these compounds against lung and breast cancer cells .

The mechanism of action often involves the inhibition of critical signaling pathways associated with cancer progression. For example, certain derivatives have been shown to inhibit the AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Neuroprotective Effects

Another notable application of benzofuran derivatives is their neuroprotective properties. Compounds similar to this compound have demonstrated significant protective effects against excitotoxic damage in neuronal cells. In vitro studies revealed that certain derivatives could protect against NMDA-induced neuronal cell death, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzofuran derivatives. Modifications at specific positions on the benzofuran ring can lead to variations in pharmacological properties:

Substitution Position Effect on Activity
R2 (e.g., -CH3)Enhances neuroprotective effects
R3 (e.g., -OH)Contributes to antioxidant activity
N-substituentsInfluences anticancer potency

These insights guide medicinal chemists in designing new derivatives with targeted therapeutic effects.

Anticancer Activity Evaluation

A study evaluated a series of benzofuran derivatives for their anticancer activity against various cell lines. Among these, one compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin, highlighting its potential as a lead compound for further development .

Neuroprotective Screening

In another investigation focusing on neuroprotection, several benzofuran derivatives were screened for their ability to prevent NMDA-induced excitotoxicity in cultured neuronal cells. The findings indicated that specific structural modifications could significantly enhance neuroprotective efficacy, paving the way for potential treatments for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with aromatic amino acids in proteins, while the carboxamide group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide and related compounds:

Compound Name Core Structure Substituents/Modifications Key Properties/Activities Reference
This compound Benzofuran + furan-2-carboxamide Propyl linker Limited data; presumed antifungal/antibacterial potential N/A
N-(3-(1H-Imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide Imidazole + nitrofuran Nitro group at C5 of furan Antifungal activity (MIC: 2–8 µg/mL); higher toxicity (LD50: 120 mg/kg)
N-({1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-2-furamide Benzimidazole + furan Chlorophenoxypropyl chain Enhanced lipophilicity (logP: 3.8); potential CNS activity
N-[1-(1-{3-[5-Methyl-2-(propan-2-yl)phenoxy]propyl}-1H-1,3-benzodiazol-2-yl)ethyl]furan-2-carboxamide Benzodiazole + furan Branched phenoxypropyl chain High molecular weight (C27H31N3O3); likely improved metabolic stability
N-(3-Dimethylaminopropyl)-5-(4-nitrophenyl)furan-2-carboxamide Nitrophenyl-furan Dimethylaminopropyl chain + nitro group Antibacterial activity (Gram-negative: MIC 4 µg/mL); redox-sensitive

Key Research Findings

  • : Nitrofuran derivatives exhibit strong antifungal activity but require structural optimization to reduce toxicity. Replacing the nitro group with benzofuran (as in the target compound) may balance efficacy and safety .
  • : Impurities in furan-carboxamide drugs (e.g., Alfuzosin analogs) highlight the importance of stringent quality control during synthesis to avoid off-target effects .
  • : The nitro-phenyl substituent in N-(3-dimethylaminopropyl)-5-(4-nitrophenyl)furan-2-carboxamide enhances antibacterial activity but limits clinical utility due to poor solubility .

Biological Activity

N-[3-(1-benzofuran-2-yl)propyl]furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, structure-activity relationships (SAR), and biological effects, particularly focusing on its anticancer, antibacterial, and antifungal properties.

Chemical Structure and Synthesis

The compound this compound belongs to the benzofuran family, which is known for its diverse biological activities. The synthesis typically involves the coupling of benzofuran derivatives with furan-2-carboxylic acid derivatives through amide bond formation. The synthetic pathways often utilize various coupling agents and conditions to optimize yield and purity.

1. Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study:
A study by Flynn et al. demonstrated that modifications to the benzofuran structure could enhance antiproliferative activity against various cancer cell lines, with some derivatives showing up to 10 times higher potency compared to unsubstituted analogs .

Table 1: Anticancer Activity of Benzofuran Derivatives

CompoundCell LineIC50 (µM)Reference
10hHepG25.0
12MCF-78.86
14HeLa12.4

2. Antibacterial Activity

This compound also exhibits antibacterial properties. Studies have reported moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:
The MIC values for related benzofuran compounds range significantly, indicating varying degrees of effectiveness against different bacterial strains:

Table 2: Antibacterial Activity of Benzofuran Derivatives

CompoundBacterial StrainMIC (µM)Reference
VIIgS. aureus5.64
IIIfE. coli8.33
VIIfP. aeruginosa13.40

3. Antifungal Activity

In addition to antibacterial effects, some derivatives have shown antifungal activity against common pathogens such as Candida albicans.

Case Study:
A recent investigation highlighted that certain benzofuran compounds inhibited fungal growth with MIC values ranging from 16.69 to 78.23 µM against C. albicans .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the benzofuran ring can significantly enhance biological activity. For example, the introduction of hydroxyl or methoxy groups at certain positions has been correlated with increased potency against cancer cells and pathogens .

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